molecular formula C8H15N3 B12968377 (R)-1-(1-Propyl-1H-pyrazol-4-yl)ethan-1-amine

(R)-1-(1-Propyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B12968377
M. Wt: 153.22 g/mol
InChI Key: XGMSGYTVBJMBLW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(1-Propyl-1H-pyrazol-4-yl)ethan-1-amine is a chiral amine compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Propyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of a pyrazole derivative with a suitable amine precursor. One common method involves the use of chiral catalysts to ensure the desired enantiomer is obtained. For example, the reaction can be carried out using a mixture of acetonitrile and 1,4-dioxane as solvents, with catalysts such as ruthenium tetracarbonyl diboride and triphenylphosphine copper .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Propyl-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce primary amines or alcohols.

Scientific Research Applications

®-1-(1-Propyl-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(1-Propyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine
  • 1-(1-Ethyl-1H-pyrazol-4-yl)ethan-1-amine
  • 1-(1-Butyl-1H-pyrazol-4-yl)ethan-1-amine

Uniqueness

®-1-(1-Propyl-1H-pyrazol-4-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of a propyl group on the pyrazole ring. This configuration can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

(1R)-1-(1-propylpyrazol-4-yl)ethanamine

InChI

InChI=1S/C8H15N3/c1-3-4-11-6-8(5-10-11)7(2)9/h5-7H,3-4,9H2,1-2H3/t7-/m1/s1

InChI Key

XGMSGYTVBJMBLW-SSDOTTSWSA-N

Isomeric SMILES

CCCN1C=C(C=N1)[C@@H](C)N

Canonical SMILES

CCCN1C=C(C=N1)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.